D2DR Functional Antagonism in D2/CHO-K1 Cells: l-CDL Outperforms the Reference Antagonist SCH-23390 by 2.4-Fold
In a direct head-to-head functional assay using D2/CHO-K1 cells, levo-corydalmine (l-CDL) antagonized dopamine-induced Ca²⁺ mobilization with an IC50 of 0.86 µM, while the reference D1/D5 antagonist SCH-23390 achieved an IC50 of 2.05 µM under identical conditions [1]. The endogenous agonist dopamine activated D2DR with an EC50 of 0.56 nM, establishing the assay window. l-CDL did not activate D2DR to induce Ca²⁺ mobilization on its own, confirming pure antagonist behavior [1]. This functional antagonism translates in vivo: intrathecal l-CDL attenuated morphine tolerance in mice, an effect reversed by the D2DR agonist quinpirole [2].
| Evidence Dimension | Functional D2DR antagonism (inhibition of dopamine-induced Ca²⁺ mobilization) |
|---|---|
| Target Compound Data | l-CDL IC50 = 0.86 µM (n = 4) |
| Comparator Or Baseline | SCH-23390 IC50 = 2.05 µM; Dopamine EC50 = 0.56 nM (D2/CHO-K1 cells) |
| Quantified Difference | l-CDL is 2.4-fold more potent than SCH-23390 at D2DR functional antagonism in this assay |
| Conditions | D2/CHO-K1 cell line; Ca²⁺ mobilization measured via FLIPR; dopamine used as agonist |
Why This Matters
For researchers developing D2DR-targeted analgesics or morphine tolerance reversal agents, l-CDL offers a 2.4-fold functional potency advantage over the commonly used reference antagonist SCH-23390, providing a more efficacious tool compound for in vivo D2DR blockade studies.
- [1] Dai WL, Liu XT, Bao YN, et al. Selective blockade of spinal D2DR by levo-corydalmine attenuates morphine tolerance via suppressing PI3K/Akt-MAPK signaling in a MOR-dependent manner. Exp Mol Med. 2018;50(11):1-12. Fig. 3: l-CDL IC50 = 0.86 µM vs. SCH-23390 IC50 = 2.05 µM in D2/CHO-K1 cells. doi:10.1038/s12276-018-0175-1 View Source
- [2] Dai WL, Liu XT, Bao YN, et al. Selective blockade of spinal D2DR by levo-corydalmine attenuates morphine tolerance via suppressing PI3K/Akt-MAPK signaling in a MOR-dependent manner. Exp Mol Med. 2018;50(11):1-12. doi:10.1038/s12276-018-0175-1 View Source
